molecular formula C14H18N2O4S B12651788 4,4'-Bi-o-toluidine sulphate CAS No. 74753-18-7

4,4'-Bi-o-toluidine sulphate

Cat. No.: B12651788
CAS No.: 74753-18-7
M. Wt: 310.37 g/mol
InChI Key: OXFWUANWIXMLRI-UHFFFAOYSA-N
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Description

. This compound is characterized by its biphenyl structure with two methyl groups and two amine groups, making it a versatile chemical in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bi-o-toluidine sulphate typically involves the reaction of o-toluidine with sulfuric acid. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of 4,4’-Bi-o-toluidine sulphate involves large-scale reactors where the reaction parameters are optimized for maximum yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bi-o-toluidine sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

4,4’-Bi-o-toluidine sulphate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,4’-Bi-o-toluidine sulphate involves its interaction with various molecular targets and pathways. The amine groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness: 4,4’-Bi-o-toluidine sulphate is unique due to its specific combination of methyl and amine groups on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

74753-18-7

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

4-(4-amino-3-methylphenyl)-2-methylaniline;sulfuric acid

InChI

InChI=1S/C14H16N2.H2O4S/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;1-5(2,3)4/h3-8H,15-16H2,1-2H3;(H2,1,2,3,4)

InChI Key

OXFWUANWIXMLRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.OS(=O)(=O)O

Related CAS

64969-36-4

Origin of Product

United States

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